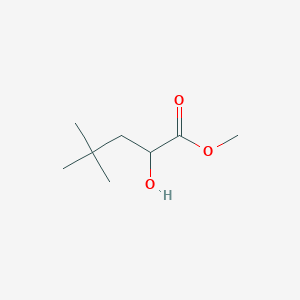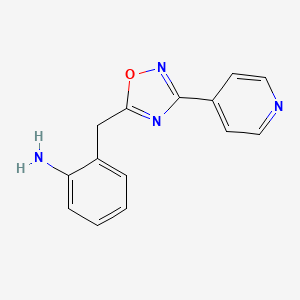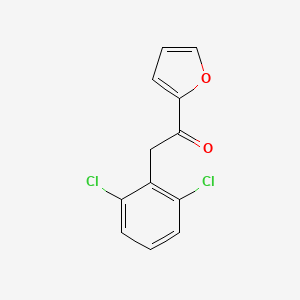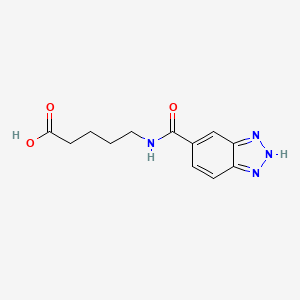
Methyl 2-hydroxy-4,4-dimethylpentanoate
Overview
Description
Methyl 2-hydroxy-4,4-dimethylpentanoate is a chemical compound with the CAS Number: 1342995-64-5 . It has a molecular weight of 160.21 . The IUPAC name for this compound is methyl 2-hydroxy-4,4-dimethylpentanoate . The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The InChI code for Methyl 2-hydroxy-4,4-dimethylpentanoate is1S/C8H16O3/c1-8(2,3)5-6(9)7(10)11-4/h6,9H,5H2,1-4H3 . This indicates the molecular structure of the compound. The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis : Methyl 2-hydroxy-4,4-dimethylpentanoate has been utilized in the synthesis of various organic compounds. For instance, its derivatives were used in preparing metal complexes with potential anti-tumor activities, particularly as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021). Additionally, it served as a base compound in synthesizing inhibitors for histone deacetylase (HDAC), a significant target in cancer treatment (El-Rayes et al., 2019).
- Chemical Analysis : In chemical analysis, methods involving methyl 2-hydroxy-4,4-dimethylpentanoate and its derivatives have been developed. For example, a stable isotope dilution assay was created for quantitative determination in various fruit products (Sen et al., 1991).
Biochemical and Pharmaceutical Research
- Drug Intermediates : Methyl 2-hydroxy-4,4-dimethylpentanoate is used in creating drug intermediates. For instance, an organic experiment designed a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, from 2-bromothiophene using a Grignard reagent, highlighting its role in pharmaceutical synthesis (Min, 2015).
- Metabolism Studies : The compound has also been involved in studies related to metabolism, such as the investigation into the metabolism of branched-chain fatty acids in humans and the implications for conditions like Refsum's disease (Stokke et al., 1967).
Material Science and Organic Chemistry
- Organic Chemistry Applications : In organic chemistry, the compound's derivatives have been used in various reactions, such as aldol addition and cyanhydrin formation, demonstrating its versatility in synthetic procedures (Abu-Salem et al., 2008).
- Radiolabeling and Analysis : Radiolabeling techniques using methyl 2-hydroxy-4,4-dimethylpentanoate derivatives have been developed for scientific research, such as labeling detrital particles for ecological studies (Wolfinbarger & Crosby, 1983).
properties
IUPAC Name |
methyl 2-hydroxy-4,4-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(9)7(10)11-4/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMANVWGYNMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4,4-dimethylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)

![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)


![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)



amine](/img/structure/B1445084.png)



